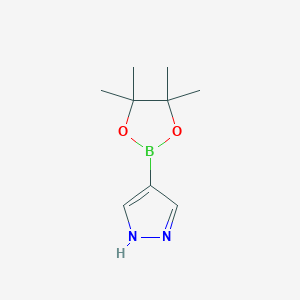

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Cat. No. B131926

Key on ui cas rn:

269410-08-4

M. Wt: 194.04 g/mol

InChI Key: TVOJIBGZFYMWDT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08883806B2

Procedure details

A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel and thermowell was charged with 1-trimethylsilyl-4-iodopyrazole (15, 225.1 g, 0.85 mol) and THF (2200 mL). This mixture was cooled to −6° C. in an ice/salt/brine bath and isopropyl magnesium chloride (2 M in THF, 510 ml, 1.02 mol, 1.2 equiv) was added at a rate such that the temperature did not exceed 0° C. The extent of metal/halogen exchange was monitored by GC and was found complete after about 10 min. To the orange brown solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropylpinacolborate, 16, 347 mL, 1.7 mol, 2.0 equiv) slowly at first keeping the temperature below 0° C. and then fairly rapidly after about ½ of the compound was added allowing the temperature to reach 5° C. (the reaction becomes quite thick and then thins out slowly). The reaction is then stirred at 0° C. for 10 min before being warmed to room temperature over 1 hr and stirred at room temperature for an additional 1 hr. The reaction was cooled to 6° C. and saturated aqueous ammonium chloride solution (2.2 L) was added with a temperature increase to 25° C. The mixture was stirred for 5 minutes before being diluted with toluene (10 L). The layers were separated (a large amount of solid is present in the aqueous layer) and the organic layer was sequentially washed with water (6×2.2 L), brine (2×2.2 L), dried over sodium sulfate, filtered, and concentrated under reduced pressure. Residual toluene was co-evaporated with heptane to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17, 90.3 g, 164.9 g theoretical, 54.8%) as a white solid. For 17: 1H NMR (DMSO-d6, 400 MHz) δ ppm 13.08 (bs, 1H), 7.94 (s, 1H), 7.62 (s, 1H), 1.23 (s, 12H); C9H15BN2O2 (MW, 194.04), LCMS (EI) m/e 195 (M++H).

Name

1-trimethylsilyl-4-iodopyrazole

Quantity

225.1 g

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

brine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

[Compound]

Name

halogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

347 mL

Type

reactant

Reaction Step Four

Yield

54.8%

Identifiers

|

REACTION_CXSMILES

|

C[Si](C)(C)[N:3]1[CH:7]=[C:6](I)[CH:5]=[N:4]1.C([Mg]Cl)(C)C.C(O[B:20]1[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]1)(C)C.[Cl-].[NH4+]>[Cl-].[Na+].O.C1(C)C=CC=CC=1.C1COCC1>[CH3:27][C:22]1([CH3:28])[C:23]([CH3:26])([CH3:25])[O:24][B:20]([C:6]2[CH:5]=[N:4][NH:3][CH:7]=2)[O:21]1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

1-trimethylsilyl-4-iodopyrazole

|

|

Quantity

|

225.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](N1N=CC(=C1)I)(C)C

|

|

Name

|

|

|

Quantity

|

2200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

510 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[Mg]Cl

|

|

Name

|

brine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Step Three

[Compound]

|

Name

|

halogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

347 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB1OC(C(O1)(C)C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

2.2 L

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction is then stirred at 0° C. for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a rate such that the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 0° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

fairly rapidly after about ½ of the compound was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach 5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before being warmed to room temperature over 1 hr

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature for an additional 1 hr

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 6° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase to 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated (a large amount of solid

|

WASH

|

Type

|

WASH

|

|

Details

|

was sequentially washed with water (6×2.2 L), brine (2×2.2 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OB(OC1(C)C)C=1C=NNC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 90.3 g | |

| YIELD: PERCENTYIELD | 54.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 54.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |